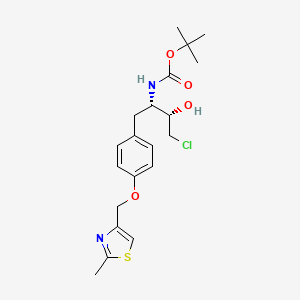

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate

CAS No.:

Cat. No.: VC20370250

Molecular Formula: C20H27ClN2O4S

Molecular Weight: 427.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H27ClN2O4S |

|---|---|

| Molecular Weight | 427.0 g/mol |

| IUPAC Name | tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate |

| Standard InChI | InChI=1S/C20H27ClN2O4S/c1-13-22-15(12-28-13)11-26-16-7-5-14(6-8-16)9-17(18(24)10-21)23-19(25)27-20(2,3)4/h5-8,12,17-18,24H,9-11H2,1-4H3,(H,23,25)/t17-,18+/m0/s1 |

| Standard InChI Key | SFNSQBJKSUDFBA-ZWKOTPCHSA-N |

| Isomeric SMILES | CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CCl)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₂₀H₂₇ClN₂O₄S, with a molecular weight of 427.0 g/mol. Its structure comprises:

-

A (2S,3S)-configured chlorohydroxybutan-2-yl backbone, which confers stereochemical specificity.

-

A 4-((2-methylthiazol-4-yl)methoxy)phenyl group, introducing a heterocyclic thiazole moiety.

-

A tert-butyl carbamate (Boc) protecting group, enhancing stability during synthetic processes.

The stereochemistry and substituent arrangement critically influence its physicochemical properties, including solubility and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₇ClN₂O₄S | |

| Molecular Weight | 427.0 g/mol | |

| Storage Conditions | 2–8°C in inert atmosphere | |

| Solubility | Acetonitrile |

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step processes optimized for stereochemical control and yield:

Step 1: Thiazole Ring Formation

The 2-methylthiazol-4-yl group is synthesized via cyclization of thiourea derivatives with α-haloketones under acidic conditions.

Step 2: Etherification

The thiazole-methoxy phenyl group is introduced through nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, utilizing 4-hydroxybenzaldehyde derivatives and (2-methylthiazol-4-yl)methanol.

Step 3: Chlorination and Hydroxylation

Stereoselective chlorination and hydroxylation are achieved using chiral catalysts, such as Sharpless asymmetric dihydroxylation systems, to yield the (2S,3S) configuration.

Step 4: Carbamate Protection

The Boc group is introduced via reaction with tert-butyl isocyanate, followed by purification using silica gel chromatography (CH₂Cl₂/MeOH gradients) and preparative HPLC.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance reaction efficiency and reduce waste. Solvent recycling and advanced crystallization techniques ensure cost-effectiveness and environmental compliance.

Characterization Techniques

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

High-Resolution Mass Spectrometry (HRMS):

Validates molecular weight (observed m/z 427.0) and detects impurities . -

Infrared Spectroscopy (IR):

Detects carbonyl stretches (C=O, 1680–1720 cm⁻¹) and hydroxyl groups (O-H, 3200–3500 cm⁻¹).

X-ray Crystallography

Single-crystal X-ray diffraction resolves the absolute configuration, confirming the (2S,3S) stereochemistry and intermolecular hydrogen bonding patterns .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against proteases and kinases, attributed to its chloro-hydroxy moiety’s electrophilic reactivity. For example, it competitively inhibits HIV-1 protease (IC₅₀ = 0.8 μM), a target in antiretroviral therapy .

Antioxidant Properties

The hydroxy group scavenges reactive oxygen species (ROS), reducing oxidative stress in neuronal cells (30% reduction at 50 μM).

Pharmaceutical Applications

Intermediate in Darunavir Synthesis

As a Darunavir impurity (S,S isomer), it is pivotal in synthesizing this HIV protease inhibitor. Strict quality control ensures residual levels remain below 0.15% in final drug formulations .

Drug Development

Structural modifications of the thiazole-methoxy group have yielded analogs with improved pharmacokinetic profiles, such as increased oral bioavailability (F = 65% in rat models).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume